4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one
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Overview
Description
4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one is a chemical compound with a unique structure that includes a cyclobutene ring substituted with hydroxy and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one typically involves the reaction of cyclobutene derivatives with isopropyl alcohol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and isopropoxy groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act by inhibiting specific enzymes or modulating signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
2,2-Bis(3-amino-4-hydroxyphenyl)propane: Used in the synthesis of various polymers and materials.
Uniqueness
4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one is unique due to its cyclobutene ring structure and the presence of both hydroxy and isopropoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
114094-60-9 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-hydroxy-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one |
InChI |
InChI=1S/C10H16O4/c1-5(2)13-9-7(11)8(12)10(9)14-6(3)4/h5-7,11H,1-4H3 |
InChI Key |
VJXXUIAFRBGYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=O)C1O)OC(C)C |
Origin of Product |
United States |
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